molecular formula C12H11NO4 B2686165 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1322604-39-6

2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No. B2686165
CAS RN: 1322604-39-6
M. Wt: 233.223
InChI Key: PBBUYPDMONTIDR-UHFFFAOYSA-N
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Description

2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid, also known as MOQA, is a quinoline derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MOQA has been found to possess various biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Fluorescent Labeling Reagent

6-Methoxy-4-quinolone (6-MOQ), an oxidation product of 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore suitable for biomedical analysis. It exhibits strong fluorescence with a large Stokes' shift in aqueous media and is highly stable against light and heat. This compound is used as a fluorescent labeling reagent, demonstrating its application in the determination of carboxylic acids (Hirano et al., 2004).

Chiral Amino Acid Analysis

A novel pre-column derivatization reagent with a 6-MOQ moiety has been developed for amino acid analysis. This reagent allows for the sensitive determination of amino acid enantiomers, highlighting its application in chiral-HPLC-MS/MS systems. The use of this reagent demonstrates a significant advance in the analysis of chiral proteinogenic amino acids (Oyama et al., 2015).

Chemical Synthesis

The compound has been utilized in various chemical synthesis processes. For example, a method for synthesizing 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid has been developed, using readily available materials and demonstrating the compound's versatility in organic synthesis (Lichitsky et al., 2022).

Crystal Structure and Molecular Analysis

Studies have been conducted on the crystal structure and molecular analysis of compounds related to 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid. For instance, the crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provide insights into the molecular arrangement and interactions of similar compounds (Baba et al., 2019).

Potential Therapeutic Applications

Although the user requested to exclude information related to drug use, dosage, and side effects, it is noteworthy to mention that derivatives of 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid have been explored for their potential therapeutic applications, such as in osteoarthritis research (Inagaki et al., 2022).

properties

IUPAC Name

2-(6-methoxy-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-8-2-3-10-9(6-8)11(14)4-5-13(10)7-12(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBUYPDMONTIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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